21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

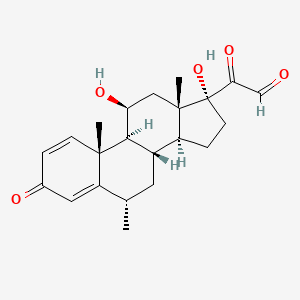

21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated (21-D-6α-MPH) is a steroid molecule that has been used for a variety of research and laboratory applications. It is primarily used in the synthesis of steroid hormones, as well as for its biochemical and physiological effects. 21-D-6α-MPH is a steroid molecule with a unique chemical structure that is partially hydrated, making it a versatile molecule for laboratory experiments. In

科学的研究の応用

Clinical and Histological Effects on Canine Intrathecal Administration

A study on the intrathecal administration of methylprednisolone in dogs aimed to assess its clinical and histological impacts. Although no clinical changes were observed in the treated group, significant histological alterations were noted in the spinal cord and meninges, including meningeal thickening and lymphocytic infiltrates. This suggests the compound's potential effects on spinal cord histology, warranting further investigation for its implications in medical treatments involving the central nervous system Lima et al., 2010.

Glucocorticoid-Mediated Regulation in Muscular Dystrophy

Research on human muscle fibers revealed that 6alpha-methylprednisolone-21 sodium succinate could upregulate utrophin protein levels, suggesting a potential therapeutic strategy for Duchenne muscular dystrophy. The study found that this compound increases utrophin protein by approximately 40% in both normal and dystrophin-deficient myotubes, indicating a post-transcriptional mechanism of action Courdier-Fruh et al., 2002.

Investigation into Steroid Effects on Aqueous Humor Dynamics

An experimental study on rabbits evaluated the effects of different steroids, including 6α-methylprednisolone 21-acetate, on intraocular pressure and aqueous humor dynamics. The findings suggested that these steroids could induce changes in ocular pressure, which might be relevant in the development of treatments for ocular conditions Jackson & Waitzman, 1965.

Metabolic Pathway Elucidation in Methylprednisolone Metabolism

A study utilizing mass spectrometric techniques revisited the metabolism of methylprednisolone to identify new metabolites that could distinguish between different administration routes. This research led to the detection of previously unreported compounds, contributing to a better understanding of the drug's metabolic pathways and potentially informing its clinical use Pozo et al., 2012.

Impact on Protein and Nucleic Acid Synthesis in Tumor Cells

Another study explored the effects of 6-α-methylprednisolone-21-succinate on human glial tumor cells, particularly focusing on cellular mitosis and the synthesis of DNA, RNA, and proteins. The corticosteroid was found to suppress cellular mitosis and inhibit DNA synthesis, suggesting potential applications in cancer treatment strategies Chen & Mealey, 1973.

特性

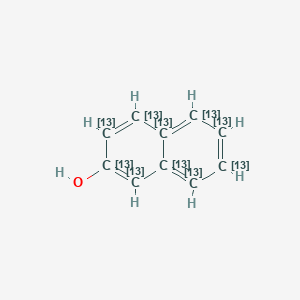

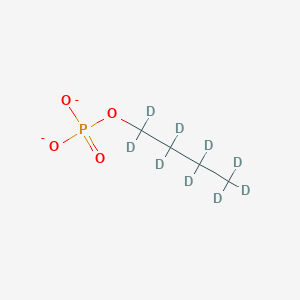

IUPAC Name |

2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZDSEJBNWOIRY-PJHHCJLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated | |

CAS RN |

58636-50-3 |

Source

|

| Record name | 21-Dehydro-6alpha-methyl prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058636503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-DEHYDRO-6.ALPHA.-METHYL PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GSF7W6RRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)